molecular formula C13H14BrNO2S2 B604759 [(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 914619-10-6

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine

Katalognummer: B604759
CAS-Nummer: 914619-10-6
Molekulargewicht: 360.3g/mol
InChI-Schlüssel: WJBKNTUURGPFQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is an organic compound that features a bromine atom, two methyl groups, a thiophene ring, and a sulfonamide group

Eigenschaften

CAS-Nummer

914619-10-6

Molekularformel

C13H14BrNO2S2

Molekulargewicht

360.3g/mol

IUPAC-Name

4-bromo-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H14BrNO2S2/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3

InChI-Schlüssel

WJBKNTUURGPFQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CS2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine can be achieved through a multi-step process. One common method involves the following steps:

    Methylation: The addition of methyl groups to the benzene ring.

    Sulfonamide Formation: The reaction of the brominated and methylated benzene with a sulfonamide precursor.

    Thiophene Attachment: The final step involves attaching the thiophene ring to the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar steps as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiophene ring and the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the development of new materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity. The thiophene ring can interact with proteins and other biomolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-2,5-dimethylbenzenesulfonamide: Lacks the thiophene ring, making it less versatile in biological applications.

    2,5-dimethyl-N-[(thiophen-2-yl)methyl]benzenesulfonamide: Lacks the bromine atom, which affects its reactivity in substitution reactions.

    4-bromo-N-[(thiophen-2-yl)methyl]benzenesulfonamide: Lacks the methyl groups, which can influence its electronic properties.

Uniqueness

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom, methyl groups, thiophene ring, and sulfonamide group allows for diverse chemical reactions and applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.